molecular formula C7H10ClNO2 B013576 3-Amino-2,3-dihydrobenzoic acid hydrochloride CAS No. 59556-17-1

3-Amino-2,3-dihydrobenzoic acid hydrochloride

Cat. No. B013576
CAS RN: 59556-17-1
M. Wt: 175.61 g/mol
InChI Key: OBZFLUDUSNCZKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of analogues and derivatives of aminobenzoic acids, including 3-Amino-2,3-dihydrobenzoic acid, typically involves several steps, including nitration, esterification, and reduction processes. For instance, the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid, which shares a similar synthetic pathway, requires selective monochlorination and perchlorination followed by hydrolysis and regiospecific protodechlorination (Becker, 1984).

Molecular Structure Analysis

Studies on the molecular structure of 3-Amino-2,3-dihydrobenzoic acid hydrochloride and related compounds focus on the analysis of hydrogen-bonding patterns, molecular geometry, and intermolecular interactions. For example, research on the molecular and crystal structures of aminobenzoic acids has revealed extensive hydrogen-bonding networks and the importance of these interactions in determining the compounds' structural characteristics (Lu et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of 3-Amino-2,3-dihydrobenzoic acid hydrochloride involves its participation in various chemical reactions, including the formation of molecular adducts and derivatives through processes like aminocarbonylation and esterification. These reactions are influenced by the compound's functional groups and molecular structure (Trofimov et al., 2009).

Scientific Research Applications

  • Antibiotic Biosynthesis :

    • Rickards and Rukachaisirikul (1987) found that 3-amino-5-hydroxybenzoic acid hydrochloride inhibits the production of the antibiotic porfiromycin in Streptomyces verticillatus. This suggests its importance in the immediate metabolic precursors and reduction stages in mitomycin biosynthesis (Rickards & Rukachaisirikul, 1987).
    • Ghisalba and Nüesch (1981) identified 3-amino-5-hydroxybenzoic acid as a direct precursor for the biosynthesis of ansamycins in Nocardia mediterranei, highlighting its potential in developing new antibiotics (Ghisalba & Nüesch, 1981).
  • Organic Synthesis :

    • Becker (1984) presented a method for preparing 3-amino-5-hydroxybenzoic acid analogues, which are crucial for understanding and synthesizing antibiotics, from methyl 3-amino-5-hydroxybenzoate (Becker, 1984).
    • Gibson and Green (1965) studied the alkaline and acidic degradation of 3-amino-1,2,3-benzotriazin-4-one, leading to various compounds, showing its relevance in chemical transformations (Gibson & Green, 1965).
  • Pharmaceutical Development :

    • Hill et al. (1985) found that Gabaculin, which contains 3-amino 2,3-dihydrobenzoic acid, effectively inhibits chlorophyll synthesis in Hordeum vulgare. This provides insights into its potential pharmaceutical applications (Hill, Pearson, Smith, & Rogers, 1985).

Future Directions

: Sigma-Aldrich Product Page : ChemicalBook

properties

IUPAC Name

5-aminocyclohexa-1,3-diene-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-3,6H,4,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZFLUDUSNCZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC=C1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10974965
Record name (+-)-Gabaculine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,3-dihydrobenzoic acid hydrochloride

CAS RN

59556-17-1
Record name 1,3-Cyclohexadiene-1-carboxylic acid, 5-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59556-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+-)-Gabaculine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059556171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+-)-Gabaculine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-5-aminocyclohexa-1,3-diene-1-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.166
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Gabaculine, hydrochloride, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3VM79824Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
D Werck-Reichhart, OTG Jones, F Durst - Biochemical journal, 1988 - portlandpress.com
Chlorophyll and haem synthesis in illuminated Jerusalem artichoke tuber tissues were very efficiently inhibited by gabaculine (3-amino-2,3-dihydrobenzoic acid). This inhibition seems …
Number of citations: 33 portlandpress.com
AD Bull, V Breu, AJ Smith, CG Kannangara - Current Research in …, 1990 - Springer
In plants, algae, cyanobacteria and some other bacterial species 5-aminolevulinate (ALA) is synthesized from glutamate (1–6). This reaction sequence involves ligation of glutamate to a …
Number of citations: 5 link.springer.com
YH Mau, WY Wang, RN Tamura, TE Chang - Archives of biochemistry and …, 1987 - Elsevier
The first committed intermediate of the chlorophyll biosynthetic pathway is δ-aminolevulinic acid (ALA). In plant cells, ALA is formed from glutamate by a pathway not yet clearly defined. …
Number of citations: 19 www.sciencedirect.com
MA Smith, B Grimm, CG Kannangara… - Proceedings of the …, 1991 - National Acad Sciences
Purified Synechococcus glutamate-1-semialdehyde aminotransferase (GSA-AT; EC 5.4.3.8) has absorption maxima characteristic of vitamin B6-containing enzymes and can be …
Number of citations: 36 www.pnas.org
MA Smith, B Grimm - Biochemistry, 1992 - ACS Publications
Carlsberg Laboratory, Department of Physiology, Gamle Carlsberg Vej 10, DK-2500 Copenhagen Valby, Denmark Received November 13, 1991; Revised Manuscript Received …
Number of citations: 14 pubs.acs.org
N Ferradini, A Giancaspro, A Nicolia… - … Proteins from Plants …, 2016 - Springer
Antibiotic-free, efficient in vitro selection in plant genetic engineering can improve risk perception and speed up pre-market scrutiny of genetically modified crops. We provide a protocol …
Number of citations: 4 link.springer.com
M Kaneoke, K Shiota, M Kusunose… - Bioscience …, 1993 - Taylor & Francis
Two coryneform bacteria, Arthrobacter globiformis IFO 12137 (ATCC 8010) and Brevibacterium helvolum IFO 12073, which have the arginine oxygenase pathway, could utilize L-…
Number of citations: 10 www.tandfonline.com
KA Mercier, K Germer, R Powers - Combinatorial Chemistry & …, 2006 - ingentaconnect.com
In the past few years, NMR has been extensively utilized as a screening tool for drug discovery using various types of compound libraries. The designs of NMR specific chemical …
Number of citations: 35 www.ingentaconnect.com
MA SMITH, CG KANNANGARA… - European journal of …, 1991 - Wiley Online Library
Synechococcus glutamate‐1‐semialdehyde aminotransferase was expressed in large amounts in transformed cells of Esherichia coli. The resulting purified enzyme has an absorption …
Number of citations: 46 febs.onlinelibrary.wiley.com
MA Smith, CG Kannangara, B Grimm - Biochemistry, 1992 - ACS Publications
Revised Manuscript Received August 27, 1992 abstract: Glutamate 1-semialdehyde aminotransferase (GSA-AT) catalyzes near 50% conversion of the racemic mixture of GSAto 5-…
Number of citations: 36 pubs.acs.org

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